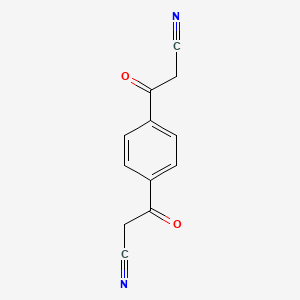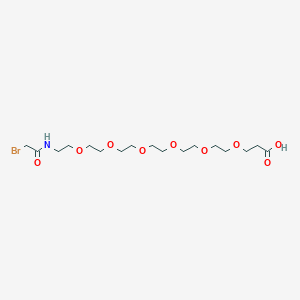
Rocaglamide J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rocaglamide J is a natural product belonging to the class of molecules known as flavaglines. These compounds are isolated from the Aglaia species, a genus of tropical trees and shrubs. This compound has garnered significant attention due to its potent biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rocaglamide J involves several steps, starting from simple aromatic compounds. One of the key steps is the formation of the cyclopenta[b]benzofuran core, which is achieved through a series of cyclization reactions. The synthetic route typically involves the use of palladium-catalyzed coupling reactions, followed by oxidative cyclization to form the desired structure .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. The use of biotransformation and semi-synthetic approaches, where natural precursors are modified chemically, is also being explored to make the production process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Rocaglamide J undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reductive reactions often employ reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are often studied for their enhanced biological activities .
Applications De Recherche Scientifique
Rocaglamide J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, viral infections, and inflammatory diseases.
Mécanisme D'action
Rocaglamide J exerts its effects primarily by inhibiting protein synthesis in cells. It achieves this by binding to the translation initiation factor eIF4A, converting it into a translational repressor. This inhibition disrupts the synthesis of proteins necessary for cell growth and proliferation, making it particularly effective against cancer cells. Additionally, this compound has been shown to activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, promoting the degradation of oncogenic proteins like Cdc25A .
Comparaison Avec Des Composés Similaires
Silvestrol: Another flavagline with potent anticancer and antiviral activities.
Aglaforbesin: Known for its anti-inflammatory properties.
Edulirin A and B: Isolated from Aglaia edulis, these compounds share structural similarities with Rocaglamide J and exhibit similar biological activities
Uniqueness: this compound stands out due to its unique mechanism of action, particularly its ability to inhibit eIF4A and activate the ATM/ATR-Chk1/Chk2 pathway. This dual mechanism makes it a promising candidate for developing new therapeutic agents .
Propriétés
IUPAC Name |
methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGDXPPYSWBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)





amine](/img/structure/B12102992.png)




